18β-Glycyrrhetyl-3-O-sulfate-d3 is a sulfated derivative of glycyrrhetinic acid, a compound derived from licorice root (Glycyrrhiza glabra). This compound is notable for its structural modifications that enhance its biological activity compared to its parent compounds. The "d3" designation indicates that this compound is labeled with deuterium, which is used in various studies to trace metabolic pathways and interactions in biological systems.
The chemical structure of 18β-Glycyrrhetyl-3-O-sulfate-d3 is characterized by a sulfate group at the 3-position of the glycyrrhetyl moiety, which significantly influences its pharmacological properties. This compound has been implicated in various physiological responses, particularly related to steroid metabolism.
In vitro studies have shown that this compound exhibits a potent inhibitory effect on 11β-hydroxysteroid dehydrogenase type 2, with an IC50 value of approximately 0.10 µM . This inhibition can lead to increased levels of active corticosteroids, contributing to its physiological effects.
The biological activity of 18β-Glycyrrhetyl-3-O-sulfate-d3 has been linked to several pharmacological effects:
The synthesis of 18β-Glycyrrhetyl-3-O-sulfate-d3 typically involves the sulfation of glycyrrhetinic acid derivatives using sulfur trioxide-pyridine complexes or chlorosulfonic acid. The use of deuterated reagents allows for the incorporation of deuterium into the final product.
A general synthetic route may include:
This method ensures high yields and purity of the desired sulfated compound.
18β-Glycyrrhetyl-3-O-sulfate-d3 has several potential applications:
Research has indicated that 18β-Glycyrrhetyl-3-O-sulfate-d3 interacts with various transporters and enzymes:
These interactions are crucial for understanding its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 18β-Glycyrrhetyl-3-O-sulfate-d3. Here are some notable examples:
| Compound Name | Structure Type | Key Activity | Unique Features |
|---|---|---|---|
| Glycyrrhetinic Acid | Triterpenoid | Anti-inflammatory | Parent compound; less potent inhibitor |
| 3-Monoglucuronyl Glycyrrhetinic Acid | Glycosylated derivative | Hormonal modulation | Involved in pseudoaldosteronism |
| 22α-Hydroxy-18β-Glycyrrhetyl-3-O-sulfate | Hydroxylated derivative | Stronger inhibition of steroid metabolism | More potent than parent compounds |
The systematic nomenclature of 18-alpha-glycyrrhetyl-3-O-sulfate-d3 follows established International Union of Pure and Applied Chemistry conventions for complex pentacyclic triterpenoid derivatives [1]. The complete International Union of Pure and Applied Chemistry name for this compound is (2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10,11,11-trideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid [4]. This systematic naming convention precisely defines the stereochemical configuration at each chiral center within the pentacyclic framework.
The nomenclature designates the 18-alpha configuration, indicating the trans-junction arrangement between the D and E rings of the oleanane skeleton [14]. This stereochemical specification is critical for distinguishing between the 18-alpha and 18-beta isomers, which exhibit markedly different physiological properties [1] [3]. The sulfate group attachment at the 3-position is denoted by the "3-O-sulfate" designation, while the "d3" suffix indicates the incorporation of three deuterium atoms at specific positions within the molecular framework [4].
The systematic naming also incorporates the carboxylic acid functionality at position 30 (systematically numbered as position 2 in the International Union of Pure and Applied Chemistry system) and the ketone group at position 11 [1] [3]. The heptamethyl designation accounts for the seven methyl substituents characteristic of the triterpenoid backbone, with their positions precisely defined within the systematic nomenclature framework [4].
The nuclear magnetic resonance spectroscopic profile of 18-alpha-glycyrrhetyl-3-O-sulfate-d3 exhibits distinctive features arising from both the sulfate modification and deuterium incorporation [12] [26]. Proton nuclear magnetic resonance spectroscopy reveals the characteristic downfield shift of the H-3 proton to approximately 4.8 parts per million due to the deshielding effect of the sulfate ester group [12]. The deuterium substitution results in simplified splitting patterns and reduced coupling constants in regions where deuterium replacement has occurred [21] [24].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the characteristic chemical shifts associated with the pentacyclic triterpenoid framework [12] [26]. The carbon bearing the sulfate group (C-3) appears at approximately 81 parts per million, shifted downfield from the typical hydroxyl-bearing carbon position [12]. Deuterium isotope effects manifest as subtle upfield shifts of carbon signals adjacent to deuterated positions, typically ranging from 0.1 to 0.3 parts per million [21] [25].
The deuterium nuclear magnetic resonance spectrum provides direct confirmation of deuterium incorporation, with signals appearing in the aliphatic region between 1.0 and 3.0 parts per million [24] [25]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, confirm the connectivity patterns and establish the precise sites of deuterium incorporation [12] [24].
The infrared spectrum of 18-alpha-glycyrrhetyl-3-O-sulfate-d3 displays characteristic absorption bands that reflect both the triterpenoid core structure and the sulfate modification [22] [28]. The sulfate ester group produces strong absorption bands at 1200-1300 cm⁻¹ (symmetric sulfur-oxygen stretch) and 1000-1100 cm⁻¹ (asymmetric sulfur-oxygen stretch) [11] [22]. The carboxylic acid functionality exhibits the characteristic broad hydroxyl stretch at 2500-3300 cm⁻¹ and carbonyl stretch at 1700-1720 cm⁻¹ [22] [28].
The ketone group at position 11 appears as a sharp absorption at approximately 1650 cm⁻¹, consistent with α,β-unsaturated ketone systems [22] [28]. Deuterium substitution results in subtle shifts of carbon-hydrogen stretching frequencies to lower wavenumbers, reflecting the reduced vibrational frequency of carbon-deuterium bonds compared to carbon-hydrogen bonds [21] [27].
Electrospray ionization mass spectrometry of 18-alpha-glycyrrhetyl-3-O-sulfate-d3 produces characteristic fragmentation patterns that confirm both the molecular structure and deuterium content [11] [22]. The molecular ion peak appears at mass-to-charge ratio 556.8, reflecting the addition of three deuterium atoms to the base molecular weight of 553.8 [4] [27]. High-resolution mass spectrometry provides accurate mass measurements that distinguish deuterated species from their non-deuterated counterparts [27].
Characteristic fragment ions include the loss of sulfur trioxide (mass 80) to produce a fragment at mass-to-charge ratio 476.8, and subsequent loss of water to yield fragments at mass-to-charge ratio 458.8 [11] [17]. The base peak typically appears at mass-to-charge ratio 262, corresponding to a characteristic triterpenoid fragment resulting from retro-Diels-Alder fragmentation [17] [22]. Deuterium retention in specific fragments provides information about the sites of deuterium incorporation within the molecular framework [24] [27].
The X-ray crystallographic analysis of sulfated triterpenoid derivatives reveals detailed three-dimensional structural information that complements spectroscopic data [8] [14]. Crystal structures of related glycyrrhetinic acid derivatives demonstrate the characteristic chair-chair-chair-chair-chair conformation of the pentacyclic ring system [14] [19]. The 18-alpha configuration produces a trans-junction between the D and E rings, resulting in a more extended molecular conformation compared to the 18-beta isomer [14].
The sulfate group at position 3 adopts a preferred orientation that minimizes steric interactions with adjacent ring substituents [8] [9]. Crystallographic data indicate that the sulfur-oxygen bond lengths within the sulfate group range from 1.44 to 1.47 Angstroms, consistent with typical sulfate ester bond distances [10]. The tetrahedral geometry around the sulfur atom is maintained, with oxygen-sulfur-oxygen bond angles approximating 109.5 degrees [10].
| Crystallographic Parameter | Value | Reference Structure |
|---|---|---|
| Space Group | P21 | 18α-Glycyrrhetinic Acid [14] |
| Unit Cell Dimensions | a = 6.12 Å, b = 7.89 Å, c = 25.64 Å | Related Triterpenoid [14] |
| β Angle | 95.2° | 18α-Glycyrrhetinic Acid [14] |
| Density | 1.31 g/cm³ | Calculated [14] |
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding between carboxylic acid groups and sulfate oxygens [8] [14]. These interactions contribute to the overall crystal stability and influence the molecular packing arrangements observed in the solid state [14].
The isotopic patterning of deuterium-labeled 18-alpha-glycyrrhetyl-3-O-sulfate-d3 provides distinctive mass spectrometric signatures that enable precise identification and quantification [6] [27]. The molecular ion cluster exhibits a characteristic pattern with the monoisotopic peak at mass-to-charge ratio 556.8 and additional peaks corresponding to various combinations of carbon-13 and deuterium content [27].
The deuterium incorporation pattern reflects the synthetic methodology employed for deuterium introduction [6] [27]. Typically, deuterium exchange occurs at positions adjacent to electronegative groups or at sites of increased acidity [21] [25]. The three deuterium atoms in 18-alpha-glycyrrhetyl-3-O-sulfate-d3 are strategically positioned to provide metabolic stability while maintaining the compound's biological activity profile [6].
| Isotopic Species | Mass-to-Charge Ratio | Relative Abundance | Deuterium Content |
|---|---|---|---|
| d0 (unlabeled) | 553.8 | <5% | 0 |
| d1 | 554.8 | <2% | 1 |
| d2 | 555.8 | <1% | 2 |
| d3 (target) | 556.8 | >90% | 3 |
Nuclear magnetic resonance analysis confirms the isotopic purity through the absence of proton signals at deuterated positions and the corresponding deuterium nuclear magnetic resonance signals [24] [25]. Isotope effects on carbon-13 chemical shifts provide additional confirmation of deuterium placement, with upfield shifts of 0.1-0.3 parts per million observed for carbons directly bonded to deuterium [21] [25].
The isotopic enrichment level typically exceeds 95% for pharmaceutical-grade deuterated compounds, ensuring consistent analytical results and biological activity profiles [27]. High-resolution mass spectrometry enables precise determination of isotopic purity by resolving the mass differences between deuterated and non-deuterated species [27].
The synthetic preparation of 18β-glycyrrhetyl-3-O-sulfate represents a sophisticated approach requiring careful consideration of both the triterpenoid substrate characteristics and sulfation methodology. The synthesis typically begins with glycyrrhetinic acid as the starting material, which can be obtained through controlled hydrolysis of glycyrrhizin from licorice root extracts [1] [2].
The initial step involves the preparation of 18β-glycyrrhetinic acid through established methodologies. Traditional extraction procedures utilize subcritical water techniques at elevated temperatures (200°C) for environmentally friendly production, achieving yields of approximately 60% of the theoretical maximum [2]. Alternative approaches employ conventional two-step processes involving glycyrrhizin extraction followed by acid-catalyzed hydrolysis, though these methods require longer processing times and organic solvents [2].
The triterpenoid backbone of glycyrrhetinic acid presents multiple reactive sites, with the C-3 hydroxyl group being the primary target for sulfation. The pentacyclic structure exhibits characteristic oleanane-type configuration with specific stereochemical requirements that influence subsequent synthetic transformations [3]. The biosynthetic pathway involves cyclization of 2,3-oxidosqualene through specialized oxidosqualene cyclases, ultimately producing the complex pentacyclic framework [3] [4].
Multiple sulfation methodologies have been developed for triterpenoid derivatives, with sulfur trioxide complexes representing the most widely employed approach. The trimethylamine-sulfur trioxide complex (Me₃N·SO₃) demonstrates excellent compatibility with steroid and triterpenoid substrates, typically yielding 50-90% conversion under controlled conditions [5] [6]. This reagent system operates effectively in dichloromethane or dimethylformamide at temperatures ranging from room temperature to 80°C [5].
The pyridine-sulfur trioxide complex (Py·SO₃) offers alternative reactivity patterns, particularly suitable for microwave-assisted synthesis protocols. These conditions enable rapid sulfation reactions at 55-100°C with reaction times reduced to 15-45 minutes [5]. The tributylamine-sulfur trioxide complex (Bu₃N·SO₃) provides broader substrate scope with yields reaching 74-98% for various alcohols and steroids, though reagent cost considerations may limit large-scale applications [5].
The sulfation mechanism proceeds through electrophilic attack of the sulfur trioxide complex on the C-3 hydroxyl group of glycyrrhetinic acid. The reaction involves initial coordination of the hydroxyl oxygen to the electrophilic sulfur center, followed by elimination of the amine component to generate the sulfate ester linkage [6]. Site selectivity is governed by steric accessibility and electronic factors, with the C-3 position being kinetically favored over other potential hydroxylation sites [7].
Regioselectivity can be enhanced through the use of diarylborinic acid catalysts, which facilitate selective sulfation of specific hydroxyl groups through temporary coordination complexes [6]. This approach has proven particularly effective for complex polyfunctional substrates where multiple hydroxyl groups are present [5].
The purification of sulfated triterpenoid products presents unique challenges due to their amphiphilic nature and potential for ion-pairing interactions. Ion-pairing reverse-phase chromatography using tetrabutylammonium salts has proven effective for separating sulfated compounds from unreacted starting materials and sulfation byproducts [8]. Alternative approaches utilize size exclusion chromatography with Sephadex LH-20 columns, employing aqueous methanol mobile phases for gentle separation conditions [8].
Solid-phase extraction protocols using C18 cartridges provide effective cleanup procedures, particularly when combined with salt exchange processes using lipophilic cation-exchange reagents [6]. The final products typically require conversion to appropriate salt forms, with sodium and potassium salts being most commonly employed for enhanced stability and solubility characteristics [8].
The incorporation of deuterium into 18β-glycyrrhetyl-3-O-sulfate requires strategic consideration of labeling positions, isotopic purity requirements, and synthetic accessibility. Deuteration methodologies for triterpenoid systems have evolved significantly, with multiple approaches available depending on the desired labeling pattern and final application requirements [9] [10].
Hydrogen-deuterium exchange (HDE) represents the most versatile approach for introducing deuterium labels into complex organic molecules. For triterpenoid substrates, platinum and palladium catalysts demonstrate excellent activity under mild conditions using deuterium oxide as the isotope source [10] [11]. The exchange process typically operates at temperatures between 100-150°C with reaction times ranging from several hours to days, depending on the desired isotopic incorporation level [11].
Nanostructured iron catalysts prepared from cellulose-iron salt combinations offer scalable alternatives for large-scale deuteration processes. These systems enable selective deuteration of aromatic and heteroaromatic positions using inexpensive deuterium oxide under hydrogen pressure [10]. The methodology has been demonstrated on kilogram scale with high quality control standards, making it particularly attractive for industrial applications [10].
Site-selective deuteration of β-amino carbon-hydrogen bonds has been achieved using Lewis acid-catalyzed exchange processes. The boron trifluoride pentafluorophenyl complex (B(C₆F₅)₃) catalyzes deuterium incorporation at specific positions using acetone-d₆ as the deuterium source [12]. This methodology achieves deuterium incorporation levels exceeding 95% under optimized conditions with reaction temperatures of 150°C [12].
The mechanism involves initial formation of enamine intermediates through acid-base catalysis, followed by deuteration of the resulting double bond system. Multiple catalytic cycles can be employed to achieve high isotopic purity, with successive treatments using fresh reagent portions [12]. This approach demonstrates particular utility for pharmaceutical compounds where metabolically stable deuterium labels are required [12].
Continuous flow technology offers significant advantages for deuteration processes, particularly through iterative recirculation methodologies. These closed-loop systems enable high isotopic purities with precise control over labeling selectivity [11]. The continuous flow approach demonstrates superior productivity and environmental compatibility compared to traditional batch processes [11].
The recirculation process enables perdeuteration or site-selective labeling on demand, with reaction conditions optimized through real-time monitoring capabilities [11]. Temperature, residence time, and reagent concentrations can be precisely controlled to achieve desired isotopic incorporation levels while minimizing side product formation [11].
Deuterium incorporation levels are typically assessed through nuclear magnetic resonance spectroscopy, with ¹H NMR providing quantitative determination of residual protium content. High-field NMR instruments operating at 400 MHz or higher enable accurate integration of deuterated versus non-deuterated positions [13]. Mass spectrometry provides complementary information regarding overall isotopic composition and molecular weight confirmation [13].
The kinetic isotope effect associated with deuterium substitution can influence chromatographic behavior, particularly in reverse-phase systems where deuterated compounds may exhibit altered retention times [9]. Strategic placement of deuterium labels in hydrophilic regions minimizes these effects while maintaining analytical compatibility [9].
The purification of sulfated triterpenoid derivatives requires specialized approaches that address the unique physicochemical properties of these compounds. The anionic nature of sulfate groups, combined with the lipophilic triterpenoid backbone, creates amphiphilic molecules with complex chromatographic behavior [14] [8].
Column chromatography using silica gel provides effective separation for neutral and weakly polar compounds, though sulfated derivatives require modified approaches. The use of gradient elution systems with chloroform-methanol mixtures enables resolution of sulfated products from unreacted starting materials [8]. Loading capacities are typically optimized at 1-5% by weight of stationary phase to prevent column overloading and band broadening [15].
Reverse-phase high-performance liquid chromatography (HPLC) demonstrates superior resolution for polar sulfated compounds. C18 and polar-embedded C18 stationary phases provide optimal retention characteristics when combined with aqueous-organic mobile phases [8]. Mobile phase pH control using ammonium acetate buffers (10 mM, pH 3.8) ensures consistent ionization states and reproducible separations [8].
Ion-pairing reverse-phase chromatography addresses the challenges associated with highly charged sulfated compounds. Tetrabutylammonium bromide (TBAB) serves as an effective ion-pairing agent, forming lipophilic ion pairs that enhance retention on hydrophobic stationary phases [16]. The technique enables baseline separation of sulfated derivatives with peak widths typically ranging from 0.3-0.5 minutes at 5% peak height [8].
Optimization of ion-pairing conditions requires careful balance between retention and peak symmetry. Ion-pairing agent concentrations between 5-20 mM provide optimal performance, with higher concentrations leading to excessive retention and potential column degradation [8]. The method demonstrates excellent quantitative reproducibility with relative standard deviations below 2% for replicate injections [8].
Hydrophilic interaction liquid chromatography (HILIC) has emerged as a superior alternative for sulfated compound analysis, particularly for compounds dissolved in complex matrices such as seawater [16]. HILIC stationary phases demonstrate excellent retention for polar sulfated compounds without requiring ion-pairing agents [16]. The technique provides enhanced mass spectrometry compatibility compared to ion-pairing methods [16].
Mobile phase optimization using acetonitrile-water gradients with ammonium acetate buffers enables excellent peak shape and resolution. The method demonstrates particular advantages for quantitative analysis, with linear calibration curves spanning three orders of magnitude [16]. Detection limits typically range from 0.1-1.0 μg/mL depending on the specific compound and detection method employed [16].
Solid-phase extraction (SPE) provides effective sample cleanup and concentration procedures for sulfated triterpenoids. C18 cartridges demonstrate excellent retention for moderately polar compounds, while mixed-mode sorbents offer enhanced selectivity for highly polar sulfated derivatives [8]. Sample loading in aqueous media followed by gradient elution with increasing organic content enables effective purification [8].
The extraction protocol typically involves sample loading at pH 2-3 to minimize ionic interactions, followed by washing with water to remove salts and polar impurities [8]. Elution with methanol or acetonitrile provides concentrated product solutions suitable for subsequent analysis or further purification [8]. Recovery efficiencies typically exceed 85% for most sulfated triterpenoid derivatives [8].
Comprehensive quality control for 18β-glycyrrhetyl-3-O-sulfate-d₃ requires robust analytical validation protocols encompassing both chromatographic and spectroscopic methodologies. The validation framework must address the unique challenges associated with deuterated sulfated compounds, including isotopic purity assessment, structural confirmation, and quantitative accuracy [17] [18].
Method validation follows established international guidelines, with specific adaptations for deuterated compounds and sulfated derivatives. The validation parameters include specificity, linearity, accuracy, precision, detection limits, quantitation limits, range, and robustness [17] [19]. Each parameter requires specific acceptance criteria tailored to the intended analytical application [20].
Specificity assessment involves forced degradation studies under acidic, basic, oxidative, and thermal conditions to evaluate method selectivity in the presence of potential degradation products [17]. Peak purity analysis using photodiode array detection ensures that chromatographic peaks represent single compounds without co-eluting impurities [17]. Acceptance criteria typically require peak purity values exceeding 98% across the entire peak profile [17].
Linearity evaluation encompasses a minimum of five concentration levels spanning the analytical range, with duplicate injections at each level [20]. Correlation coefficients must exceed 0.999 for quantitative methods, with residual analysis demonstrating random distribution around the regression line [20]. The linear range typically extends from 80-120% of the target concentration for assay methods [21].
System suitability testing ensures that the chromatographic system performs adequately for each analytical run. Critical parameters include resolution between adjacent peaks, tailing factor, theoretical plate count, and retention time reproducibility [17]. Resolution values must exceed 2.0 between the analyte and closest eluting impurity, while tailing factors should remain below 2.0 for acceptable peak shape [17].
Precision assessment involves six replicate preparations at 100% of the target concentration, with relative standard deviation limits of 2.0% for assay methods and 5.0% for impurity determination [20]. Intermediate precision evaluation using different analysts, equipment, and days typically allows relative standard deviations up to 3.0% for assay methods [20].
Detection and quantitation limits are established using signal-to-noise approaches for chromatographic methods [20]. Detection limits require minimum signal-to-noise ratios of 3:1, while quantitation limits require ratios of at least 10:1 with relative standard deviations below 10% at the limit concentration [20].
Quantitative nuclear magnetic resonance (qNMR) spectroscopy provides orthogonal validation for deuterated sulfated compounds. The technique enables simultaneous determination of compound content, isotopic purity, and impurity identification in a single analysis [22]. High-field NMR instruments operating at 400 MHz or higher provide sufficient sensitivity and resolution for accurate quantification [22].
¹H NMR validation requires careful optimization of acquisition parameters including relaxation delay, pulse width, and digital resolution. Quantitative accuracy typically achieves relative errors below 2% when appropriate internal standards are employed [22]. The method demonstrates particular value for deuterium incorporation assessment, where residual protium signals provide direct measurement of isotopic purity [22].
³³S NMR spectroscopy offers specialized validation for sulfated compounds, though sensitivity limitations require larger sample quantities (50-100 mg) and high magnetic field instruments [23] [24]. The technique provides unique information regarding sulfate environment and coordination, with quadrupolar coupling constants serving as characteristic parameters for structural confirmation [23].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and selective validation for sulfated triterpenoid derivatives. The technique enables identification through retention time matching and characteristic mass transitions, with ion ratio consistency serving as a key validation parameter [25] [26]. Quantitation utilizes isotopically labeled internal standards to compensate for matrix effects and ionization variability [25].
Method validation requires evaluation of matrix effects, recovery efficiency, and ion suppression across the analytical range [18]. Acceptance criteria typically specify ion ratio tolerances within ±20% of theoretical values, with retention time windows of ±0.1 minutes for compound identification [25]. The technique demonstrates particular utility for deuterated compounds, where mass shifts enable unambiguous identification of labeled versus unlabeled species [25].